Ethyl 5-(4-isoquinolyl)-2-furoate
Overview
Description
Ethyl 5-(4-isoquinolyl)-2-furoate, also known as EF-24, is a synthetic compound that has been used in a variety of scientific applications. It has been studied for its potential therapeutic benefits, as well as its biochemical and physiological effects. EF-24 is a member of the class of compounds known as isoquinolyl furoates, which are derivatives of the naturally occurring compound furoic acid. EF-24 has been studied for its ability to modulate the activity of certain enzymes and receptors, as well as its potential to act as an antioxidant.
Scientific research applications
Copolyesters with Bio-Based Furanic Units: A study by Abid, Kamoun, Gharbi, and Fradet (2008) demonstrates the use of a monomer derived from bio-based ethyl 2-furoate in creating copolyesters containing both terephthalate and furoate units. These materials exhibit good thermal stability and are amorphous polymers (Abid, Kamoun, Gharbi, & Fradet, 2008).
Glycosidase Inhibitory Activities: Moreno‐Vargas, Robina, Demange, and Vogel (2003) synthesized derivatives of ethyl 5-[(1'S)-D-erythrosyl]-2-methyl-3-furoate, demonstrating their inhibitory activity towards various commercially available glycosidases. This suggests potential applications in biochemistry and pharmacology (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Insecticidal Ester Synthesis: Research by Elliott, Janes, and Pearson (1971) on the synthesis of 5-aralkyl-3-furoates and 3-thenoates, intermediates in creating insecticidal esters, showcases potential applications in agriculture and pest control (Elliott, Janes, & Pearson, 1971).
Functionalized Furan-2-one Derivatives: Sobenina et al. (2011) explored the synthesis of functionalized furan-2-one derivatives from ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, indicating potential in organic synthesis and chemical engineering (Sobenina et al., 2011).
Palladium-Catalyzed Heteroarylations: A study by Fu, Zhao, Bruneau, and Doucet (2012) on the palladium-catalyzed direct arylation of heteroaromatics using esters, including methyl 5-bromo-2-furoate, reveals applications in the field of catalysis and organic synthesis (Fu, Zhao, Bruneau, & Doucet, 2012).
Corrosion Inhibition of Mild Steel: Khaled's (2010) research on the use of furan derivatives, such as ethyl 2-furoate, as corrosion inhibitors for mild steel in acidic mediums, showcases applications in materials science and engineering (Khaled, 2010).
properties
IUPAC Name |
ethyl 5-isoquinolin-4-ylfuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-19-16(18)15-8-7-14(20-15)13-10-17-9-11-5-3-4-6-12(11)13/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBSBPLDOBRMKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-isoquinolyl)-2-furoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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